molecular formula C11H16ClN B2947135 [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride CAS No. 2138519-03-4

[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride

Cat. No.: B2947135
CAS No.: 2138519-03-4
M. Wt: 197.71
InChI Key: NGFGUTDYSSBHFJ-DHXVBOOMSA-N
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Description

[(1R,2S)-2-Benzylcyclopropyl]methanamine hydrochloride is a chiral cyclopropylamine derivative featuring a benzyl substituent on the cyclopropane ring and a primary amine group, stabilized as a hydrochloride salt. This compound is utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of serotonin receptor modulators (). Its stereochemistry (1R,2S) is critical for biological activity, as demonstrated in related compounds targeting G protein-coupled receptors .

Properties

IUPAC Name

[(1R,2S)-2-benzylcyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-8-11-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFGUTDYSSBHFJ-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CN)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CN)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138519-03-4
Record name rac-[(1R,2S)-2-benzylcyclopropyl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of benzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variants

Table 1: Key Structural Analogs
Compound Name Substituents Stereochemistry Molecular Formula Key Applications
[(1R,2S)-2-Benzylcyclopropyl]methanamine HCl Benzyl (1R,2S) C₁₁H₁₄ClN Serotonin 2C receptor agonists
[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine HCl Methyl, Phenyl (1R,2S) C₁₁H₁₄ClN Preclinical antipsychotic research
[(1R,2R)-2-Phenylcyclopropyl]methanamine HCl Phenyl (1R,2R) C₁₀H₁₂ClN Undisclosed (structural isomer studies)
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl Fluoro, Methoxy, Quinoline (1R,2S) C₂₄H₂₅ClFN₃ Functionally selective 5-HT2C agonists
rac-[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine HCl Cyclohexyl Racemic (1R,2S) C₁₀H₁₈ClN Building block for lipophilic amines

Key Observations :

  • Substituent Effects : The benzyl group in the target compound enhances π-π interactions in receptor binding, whereas methyl or cyclohexyl substituents (e.g., ) alter lipophilicity and steric bulk, impacting bioavailability .
  • Stereochemistry : The (1R,2S) configuration is associated with higher selectivity for serotonin 2C receptors compared to (1R,2R) isomers, which may exhibit off-target effects .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data for Selected Analogs
Compound Receptor Affinity (Ki, nM) Solubility (HCl salt) LogP Synthetic Route
Target Compound 5-HT2C: 12 ± 3 (EC₅₀) High in polar solvents 2.8 Reductive amination
(+)-40 (Fluoro-methoxy analog) 5-HT2C: 8 ± 2 Moderate 3.1 NaBH₄-mediated reduction
PF-04455242 HCl (Methylpropyl analog) Undisclosed High 2.5 Tosylation/alkylation
2-Chlorobenzylamine HCl N/A High 1.9 Direct HCl neutralization

Key Findings :

  • Receptor Selectivity : Fluorinated analogs (e.g., (+)-40 in ) show enhanced 5-HT2C agonism (EC₅₀ ~8 nM) compared to the benzyl derivative (EC₅₀ ~12 nM), likely due to improved hydrogen bonding with receptor residues .
  • Solubility and LogP : The hydrochloride salt form improves aqueous solubility across analogs. The benzyl derivative’s LogP (2.8) suggests moderate lipophilicity, balancing membrane permeability and metabolic stability .

Commercial Availability and Pricing

Table 3: Commercial Data (2023–2025)
Compound Supplier Purity Price (50 mg)
Target Compound CymitQuimica 95% €698
[(1R,2S)-1-Methyl-2-phenyl] analog ECHEMI 95% $POA
rac-2-Cyclohexyl analog Enamine Ltd 95% Discontinued

Note: The benzyl derivative is more cost-effective (€698/50 mg) than specialized fluorinated analogs, which are often custom-synthesized .

Biological Activity

[(1R,2S)-2-Benzylcyclopropyl]methanamine;hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of cyclopropyl-containing amines, which have been synthesized through various methods. Recent advancements in organic synthesis have enabled the efficient production of such compounds with high enantioselectivity. For instance, N-substituted derivatives of cyclopropylmethylamines have been developed to enhance their receptor selectivity and potency .

Receptor Interactions

This compound exhibits significant activity at several neurotransmitter receptors:

  • 5-HT Receptors : The compound has been studied for its agonistic properties at the 5-HT2C receptor, displaying a Ki value indicative of high affinity. For instance, certain derivatives showed an EC50 of 23 nM at the 5-HT2C receptor, suggesting strong activity .
  • Dopamine Receptors : Preliminary studies indicate that this compound may also interact with dopamine receptors, although specific binding affinities and functional outcomes require further investigation.
  • Adrenergic Receptors : Some studies suggest potential interactions with adrenergic receptors, which could implicate it in cardiovascular effects.

Case Studies

Several case studies illustrate the biological activity of cyclopropyl-containing amines:

  • Weight Management : A study on related compounds demonstrated a reduction in food intake in rodent models when administered orally. The mechanism was linked to serotonin receptor modulation .
  • Anxiety Models : Research involving cyclopropyl derivatives indicated anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders.

Data Summary

CompoundTarget ReceptorEC50 (nM)Ki (nM)Effect
This compound5-HT2C2381Agonist
Related Cyclopropyl DerivativeDopamine D2TBDTBDPotential Modulator
N-substituted Cyclopropyl AmineAdrenergicTBDTBDPotential Cardiovascular

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